molecular formula C7H3ClF3NO B13666610 6-Chloro-5-(trifluoromethyl)picolinaldehyde

6-Chloro-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B13666610
M. Wt: 209.55 g/mol
InChI Key: PYBIUULFGWQDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chloro group at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 5th position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents such as formic acid or formamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Conversion to alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of the chloro or trifluoromethyl groups with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-Chloro-5-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 6-Chloro-5-(trifluoromethyl)picolinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(trifluoromethyl)picolinaldehyde
  • 3-Chloro-5-(trifluoromethyl)picolinaldehyde

Comparison

6-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring

Biological Activity

6-Chloro-5-(trifluoromethyl)picolinaldehyde is an aromatic aldehyde with significant potential in biological research and therapeutic applications. Its unique structural features, including the presence of a chlorine atom and a trifluoromethyl group, contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H3ClF3NO
  • Molecular Weight : Approximately 209.55 g/mol
  • Structural Features :
    • Chlorine atom at the 6th position
    • Trifluoromethyl group at the 5th position
    • Aldehyde functional group

These substituents significantly influence the compound's chemical reactivity and biological properties. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups can deactivate the aromatic ring, which affects its electrophilic substitution reactions compared to unsubstituted picolinaldehyde.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate biological membranes and increasing its bioavailability.

Biological Activities

Research has indicated several promising biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Properties : Investigations into its therapeutic applications have indicated potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
  • Biochemical Probing : It has been proposed as a biochemical probe for studying enzyme mechanisms and protein interactions, providing insights into cellular processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties against various pathogens
Anti-inflammatoryMay reduce inflammation in preclinical models
Enzyme InhibitionActs as a probe for studying enzyme mechanisms

Case Study: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was evaluated for its effects on glutathione S-transferase (GST) isozymes. The compound demonstrated significant binding affinity, indicating its potential as a lead compound in drug design targeting GST-related pathways. The IC50 values obtained from these assays suggest that modifications to the molecular structure could enhance potency against specific isoforms .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-3H

InChI Key

PYBIUULFGWQDTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.